Cas no 81307-24-6 ((11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one)

(11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one structure
81307-24-6 structure
Nome del prodotto:(11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one
Numero CAS:81307-24-6
MF:C13H14N2O3
MW:246.261863231659
CID:1118169
PubChem ID:149913

(11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one
    • (11aS)-7-Methoxy-8-hydroxy-2,3,5,11aβ-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one
    • 3-hydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
    • Antibiotic DC 81
    • 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-, (+)-
    • 81307-24-6
    • DC 81
    • DTXSID701001913
    • SCHEMBL14421001
    • (+)-1,2,3,11a-Tetrahydro-8-hydroxy-7-methoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
    • 8-hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
    • (11aS)-7-Methoxy-8-hydroxy-2,3,5,11abeta-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one
    • DA-69008
    • Inchi: InChI=1S/C13H14N2O3/c1-18-12-5-9-10(6-11(12)16)14-7-8-3-2-4-15(8)13(9)17/h5-8,16H,2-4H2,1H3
    • Chiave InChI: LQDGLTOVYOUCRG-UHFFFAOYSA-N
    • Sorrisi: COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)O

Proprietà calcolate

  • Massa esatta: 246.10044231g/mol
  • Massa monoisotopica: 246.10044231g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 1
  • Complessità: 371
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 62.1Ų
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.